molecular formula C10H8F2O B068397 5,7-Difluoro-2-tetralone CAS No. 172366-38-0

5,7-Difluoro-2-tetralone

Cat. No. B068397
M. Wt: 182.17 g/mol
InChI Key: HOUVATQQKYAEBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-tetralone derivatives, including those with fluorine substitutions, generally involves routes that may include Claisen condensations, selective fluorinations, and other specialized reactions. For instance, fluorinated and trifluoromethylated indanone, tetralone, and naphthone derivatives have been prepared through these methods, showcasing the versatility and reactivity of the tetralone skeleton in synthetic chemistry (Sloop et al., 2012). Additionally, novel access to organofluorides through defluorocyclization of perfluorobutyl tetralones indicates the potential for developing unique fluorinated compounds (Yu et al., 2023).

Molecular Structure Analysis

The molecular structure of 5,7-difluoro-2-tetralone, like its analogs, is crucial for its reactivity and properties. Fluorinated compounds often exhibit unique structural features due to the electron-withdrawing nature of fluorine atoms. For example, crystallographic studies on similar fluorinated derivatives have revealed preferential chelated cis-enol forms and cross-conjugated triketo forms, indicating the impact of fluorination on molecular conformation and stability (Sloop et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 5,7-difluoro-2-tetralone can be inferred from related compounds, where fluorine atoms significantly influence reactivity patterns. The introduction of fluorine atoms into tetralone derivatives has been shown to enable novel reactions and to provide access to biologically and pharmaceutically relevant molecules through pathways such as defluorodisulfuration and hydrodefluorination (Yu et al., 2023).

Physical Properties Analysis

Fluorinated compounds often exhibit distinct physical properties compared to their non-fluorinated counterparts. These can include alterations in boiling and melting points, solubility, and stability. The specific physical properties of 5,7-difluoro-2-tetralone would need to be determined experimentally, but the influence of fluorine atoms is expected to significantly impact these characteristics.

Chemical Properties Analysis

The chemical properties of 5,7-difluoro-2-tetralone, such as acidity, basicity, and reactivity towards various reagents, are shaped by the presence of fluorine atoms. Fluorine's high electronegativity can lead to increased acidity of adjacent hydrogen atoms and affect the compound's reactivity in nucleophilic and electrophilic substitution reactions. The synthesis and reactions of similar fluorinated tetralone derivatives illustrate the compound's potential versatility in organic synthesis (Sloop et al., 2012; Yu et al., 2023).

Scientific Research Applications

Pharmacological Significance

5,7-Difluoro-2-tetralone, a structurally unique compound, has been investigated for its potential benefits in various pharmacological applications. It appears as a part of broader studies on compounds with similar structural features. The compound, by virtue of its unique chemical makeup, may contribute to the observed biological activities of these complex molecules.

  • Anti-inflammatory Properties:

    • Luteolin, a compound structurally related to 5,7-Difluoro-2-tetralone, has demonstrated significant anti-inflammatory activity in various models. This activity is attributed to its interaction with key transcription factors in the inflammation pathway such as STAT3, NF-κB, and AP-1 (Aziz, Kim, & Cho, 2018).
  • Anticancer Potential:

    • Luteolin, sharing a similar flavonoid structure, has been recognized for its anticancer properties. It's known to induce apoptosis, inhibit cell proliferation, metastasis, and angiogenesis, and sensitize cancer cells to therapeutic-induced cytotoxicity. These properties highlight the potential for structural analogs like 5,7-Difluoro-2-tetralone in cancer therapy (Lin, Shi, Wang, & Shen, 2008).
  • Neuroprotective Effects:

    • Derivatives of flavonoids, such as 7,8-Dihydroxyflavone, structurally akin to 5,7-Difluoro-2-tetralone, show promise as treatments for neurological disorders. They mimic brain-derived neurotrophic factor (BDNF), suggesting potential benefits in neurodegenerative diseases (Emili, Guidi, Uguagliati, Giacomini, Bartesaghi, & Stagni, 2020).
  • Potential in Treating Infections:

    • Certain natural products with structural similarities to 5,7-Difluoro-2-tetralone, like the quinoline and isoquinoline alkaloids, exhibit notable anti-leishmanial activity. This points to the possible antimicrobial or antiparasitic applications of 5,7-Difluoro-2-tetralone (Akendengué, Ngou-Milama, Laurens, & Hocquemiller, 1999).
  • Environmental and Health Safety Concerns:

    • While not directly linked to 5,7-Difluoro-2-tetralone, the study of polyfluoroalkyl chemicals, which share some structural characteristics, emphasizes the importance of understanding the environmental persistence and potential health effects of such compounds. This underscores the need for comprehensive safety evaluations for compounds like 5,7-Difluoro-2-tetralone (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUVATQQKYAEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394523
Record name 5,7-Difluoro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-2-tetralone

CAS RN

172366-38-0
Record name 5,7-Difluoro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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